molecular formula C25H27N3O2 B2809150 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1203150-70-2

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea

Katalognummer: B2809150
CAS-Nummer: 1203150-70-2
Molekulargewicht: 401.51
InChI-Schlüssel: UFETYKFHLKTCHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic N,N'-dialkyl urea derivative designed for research purposes in medicinal chemistry and drug discovery. This compound is part of a promising class of molecules that integrate a 1,2,3,4-tetrahydroquinoline scaffold linked via a urea bridge to a naphthalen-1-ylmethyl group. Urea derivatives are extensively investigated for their diverse biological activities, exhibiting potential as anticancer, antimicrobial, antiviral, and antimalarial agents . The structural framework of this compound is of significant interest due to the documented biological activity of its core components. The tetrahydroquinoline and naphthalene groups are privileged structures in medicinal chemistry, often associated with the ability to interact with various biological targets. The presence of the urea functional group is particularly critical, as it can participate in key hydrogen-bonding interactions with enzyme active sites, thereby influencing potency and selectivity . While the specific biological data for this compound requires further empirical validation, structurally analogous N,N'-dialkyl ureas featuring tetrahydroquinoline and aromatic groups have demonstrated robust and selective biological activity in scientific studies. Related compounds have shown potent antibacterial activity with MIC values in the low micromolar range, as well as significant cytotoxicity against human cancer cell lines, including HeLa and SH-SY5Y, while exhibiting reduced toxicity toward healthy fibroblast cells . This suggests potential for the development of dual-function agents targeting both cancer and bacterial infections. The primary value of this compound lies in its utility as a building block or investigative probe in chemical biology and pharmacology. Researchers can employ it to explore structure-activity relationships (SAR), investigate mechanisms of action, and identify novel protein targets for therapeutic intervention . It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific handling, storage, and safety information.

Eigenschaften

IUPAC Name

1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-17(2)24(29)28-14-6-10-19-15-21(12-13-23(19)28)27-25(30)26-16-20-9-5-8-18-7-3-4-11-22(18)20/h3-5,7-9,11-13,15,17H,6,10,14,16H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFETYKFHLKTCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Compound Name Substituent on Urea Molecular Weight (g/mol) Key Structural Differences & Inferred Properties
Target Compound :
1-(1-Isobutyryl-THQ-6-yl)-3-(naphthalen-1-ylmethyl)urea
Naphthalen-1-ylmethyl ~437.5 (calculated) High lipophilicity due to bulky naphthalene; may enhance blood-brain barrier penetration but reduce solubility .
Analog 1 :
1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-THQ-6-yl)urea
2,3-Dimethoxyphenyl ~423.5 (calculated) Methoxy groups increase polarity, improving solubility; electron-donating effects may alter binding affinity.
Analog 2 :
1-(1-Isobutyryl-THQ-6-yl)-3-(thiophen-2-ylmethyl)urea
Thiophen-2-ylmethyl ~395.5 (calculated) Thiophene’s sulfur atom enables π-π stacking and metal coordination; smaller size enhances solubility vs. naphthalene.
Analog 3 :
1-(3-(tert-butyl)-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazol-5-yl)-3-...urea
Complex triazolo-pyridine 614.15 Bulky substituents and heterocycles may improve selectivity for enzymatic targets but hinder synthesis.

Key Observations:

Substituent Effects on Lipophilicity: The naphthalen-1-ylmethyl group in the target compound confers higher lipophilicity (clogP ~5.2 estimated) compared to the thiophen-2-ylmethyl (clogP ~3.8) and dimethoxyphenyl (clogP ~3.5) analogs. This property may enhance tissue penetration but necessitate formulation adjustments for bioavailability .

Biological Activity: Thiophene-containing analogs (e.g., Analog 2) are often explored in antiviral or anticancer research due to sulfur’s role in modulating electron density and interacting with cysteine residues in proteins .

Synthetic Complexity :

  • The tert-butyl and triazolo-pyridine groups in Analog 5 increase synthetic complexity, requiring multi-step protocols, whereas the target compound and its closer analogs (e.g., Analog 2) are more straightforward to synthesize .

Research Findings and Data Gaps

While the provided evidence lacks explicit bioactivity or pharmacokinetic data for the target compound, structural comparisons highlight critical trends:

  • Solubility Challenges : Naphthalene derivatives often require co-solvents or prodrug strategies for in vivo applications, whereas thiophene or dimethoxyphenyl analogs are more amenable to aqueous formulations .
  • Safety Profiles : Analog 3’s safety guidelines (e.g., P210: "Avoid heat/sparks") suggest reactive intermediates or instability under stress conditions, a consideration for scaling up the target compound’s synthesis .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the tetrahydroquinoline core and urea linkage. Key signals include:
    • Naphthalen-1-ylmethyl protons (δ 4.3–4.5 ppm, singlet) .
    • Isobutyryl carbonyl (δ 170–172 ppm in 13C^{13}C-NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~437.5 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves conformational preferences of the naphthalene moiety and hydrogen-bonding patterns in the urea group .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Advanced Research Question
SAR strategies for this compound class focus on:

  • Substituent variations : Compare analogs with different acyl groups (e.g., cyclopropanecarbonyl vs. isobutyryl) to assess impacts on target binding .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with RET kinase or other targets .
  • Bioisosteric replacement : Replace naphthalen-1-ylmethyl with thiophene or methoxyphenyl groups to evaluate changes in lipophilicity and potency .
    Data Interpretation : Tabulate IC50_{50} values against kinase panels and correlate with computational binding scores to prioritize derivatives .

How should researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies in activity (e.g., RET inhibition vs. off-target effects) may arise from:

  • Assay variability : Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
  • Compound stability : Perform stability studies (HPLC monitoring under physiological pH/temperature) to rule out degradation artifacts .
  • Cellular context : Compare activity in cell lines with varying RET expression levels to confirm target specificity .
    Mitigation : Use standardized protocols (e.g., ATP concentration, incubation time) and include positive controls (e.g., selpercatinib) .

What computational approaches are recommended for predicting metabolic pathways and toxicity?

Advanced Research Question

  • Metabolite prediction : Use Schrödinger’s BioLuminate or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., oxidation of naphthalene or urea cleavage) .
  • Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks based on structural alerts .
  • DMPK modeling : Simulate pharmacokinetics (e.g., half-life, Cmax_{max}) using GastroPlus, incorporating logP (predicted ~3.2) and solubility data .

What strategies are effective for improving solubility and bioavailability?

Advanced Research Question

  • Salt formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility .
  • Nanoformulation : Develop liposomal or PEGylated nanoparticles to improve circulation time .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the tetrahydroquinoline nitrogen for pH-dependent release .

How can researchers validate target engagement in cellular models?

Advanced Research Question

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
  • Western blotting : Monitor RET phosphorylation downstream (e.g., ERK/AKT pathways) in dose-response studies .
  • CRISPR knockouts : Use RET-deficient cell lines to verify on-target effects .

What experimental designs are optimal for in vivo efficacy studies?

Advanced Research Question

  • Xenograft models : Administer compound (10–50 mg/kg, oral) in mice with RET-driven tumors (e.g., TT medullary thyroid carcinoma) .
  • Pharmacodynamic markers : Collect tumor biopsies to assess RET inhibition via phospho-RET ELISA .
  • Toxicokinetics : Monitor plasma levels (LC-MS/MS) and organ histopathology to establish therapeutic index .

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